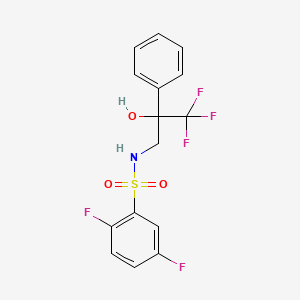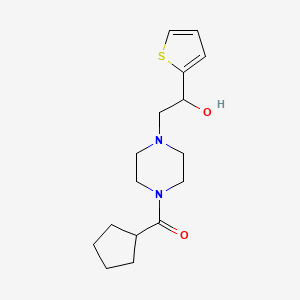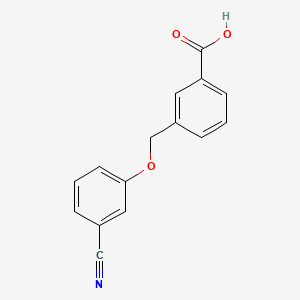![molecular formula C17H11F2N5O B2675682 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-55-0](/img/structure/B2675682.png)
6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Molecular Structure Analysis
The triazolopyrimidine ring system is essentially planar and forms dihedral angles with the phenyl and benzene rings . The ring system of these compounds is isoelectronic with that of purines .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Research into similar pyrimidine derivatives has highlighted their potential antibacterial and antimicrobial properties. For instance, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one have been synthesized and shown to exhibit antimicrobial activities, indicating that structurally related compounds like 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one could possess similar properties (Farghaly & Hassaneen, 2013). Additionally, the synthesis of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has revealed significant biological activity against various microorganisms, suggesting the potential of the triazolopyrimidinone core in contributing to antibacterial and antifungal efficacy (Suresh, Lavanya, & Rao, 2016).
Anticonvulsant and Antidepressant Potential
Compounds with a structural framework that includes triazolo[4,5-d]pyrimidine have been evaluated for their anticonvulsant and antidepressant activities. Specifically, pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized, showing significant anticonvulsant activity in preclinical models, which suggests that compounds like 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one could offer new avenues for the development of treatments for neurological disorders (Zhang et al., 2016).
Anticancer Research
The unique mechanism of tubulin inhibition identified in triazolopyrimidine compounds underscores the potential of such structures in anticancer therapy. Triazolopyrimidines have been shown to promote tubulin polymerization in vitro without binding competitively with paclitaxel, thus representing a novel mechanism of action. This suggests that the triazolo[4,5-d]pyrimidinone core could be valuable in designing new anticancer agents with mechanisms distinct from existing therapies (Zhang et al., 2007).
Supramolecular Chemistry
The pyrimidine derivatives have also been explored for their potential in supramolecular chemistry. Novel pyrimidine derivatives have been investigated as ligands for co-crystallization, leading to the formation of complex 2D and 3D networks through hydrogen bonding. This highlights the potential of 6-(2-fluorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one and related compounds in the development of new materials with specific structural and functional properties (Fonari et al., 2004).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNHFWWXPKOSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)

![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)
![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2675611.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2675613.png)
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675619.png)
